

# Characterization of 3-Amino-2-phenylpropanoic Acid: A Spectroscopic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-2-phenylpropanoic acid

Cat. No.: B1253674

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for the characterization of **3-Amino-2-phenylpropanoic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

## Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **3-Amino-2-phenylpropanoic acid** and its closely related isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR Spectral Data for **3-Amino-2-phenylpropanoic acid**

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
Carbonyl (C=O)	~175
Aromatic C (quaternary)	~138
Aromatic CH	~129, ~128, ~127
Methine (CH)	~55
Methylene (CH <sub>2</sub> )	~40

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available data for related compounds.

## Mass Spectrometry (MS)

The mass spectrum of the constitutional isomer Phenylalanine (2-Amino-3-phenylpropanoic acid) provides insight into the expected fragmentation pattern.

### Illustrative Mass Spectrometry Data for Phenylalanine

m/z	Interpretation
165	Molecular Ion [M] <sup>+</sup>
120	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
74	[CH(NH <sub>2</sub> )COOH] <sup>+</sup>

Source: NIST WebBook[1]

## Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-3-phenylpropionic acid, a constitutional isomer, provides characteristic absorption bands.

### Infrared (IR) Spectroscopy Data for 3-Amino-3-phenylpropionic acid

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400-2800	O-H (Carboxylic Acid)	Stretching
3100-3000	Aromatic C-H	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
~1600, ~1490, ~1450	Aromatic C=C	Stretching
~1550	N-H	Bending

Source: ChemicalBook[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of **3-Amino-2-phenylpropanoic acid**.

Methodology:

- Sample Preparation: A 10-20 mg sample of **3-Amino-2-phenylpropanoic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- <sup>1</sup>H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of <sup>13</sup>C.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Amino-2-phenylpropanoic acid**.

Methodology:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).
- Ionization: Electrospray ionization (ESI) is a common technique for amino acids. The sample solution is introduced into the mass spectrometer's ion source.
- Mass Analysis: The instrument is operated in full scan mode to detect the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) is employed, where the molecular ion is selected and subjected to collision-induced dissociation (CID).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Amino-2-phenylpropanoic acid**.

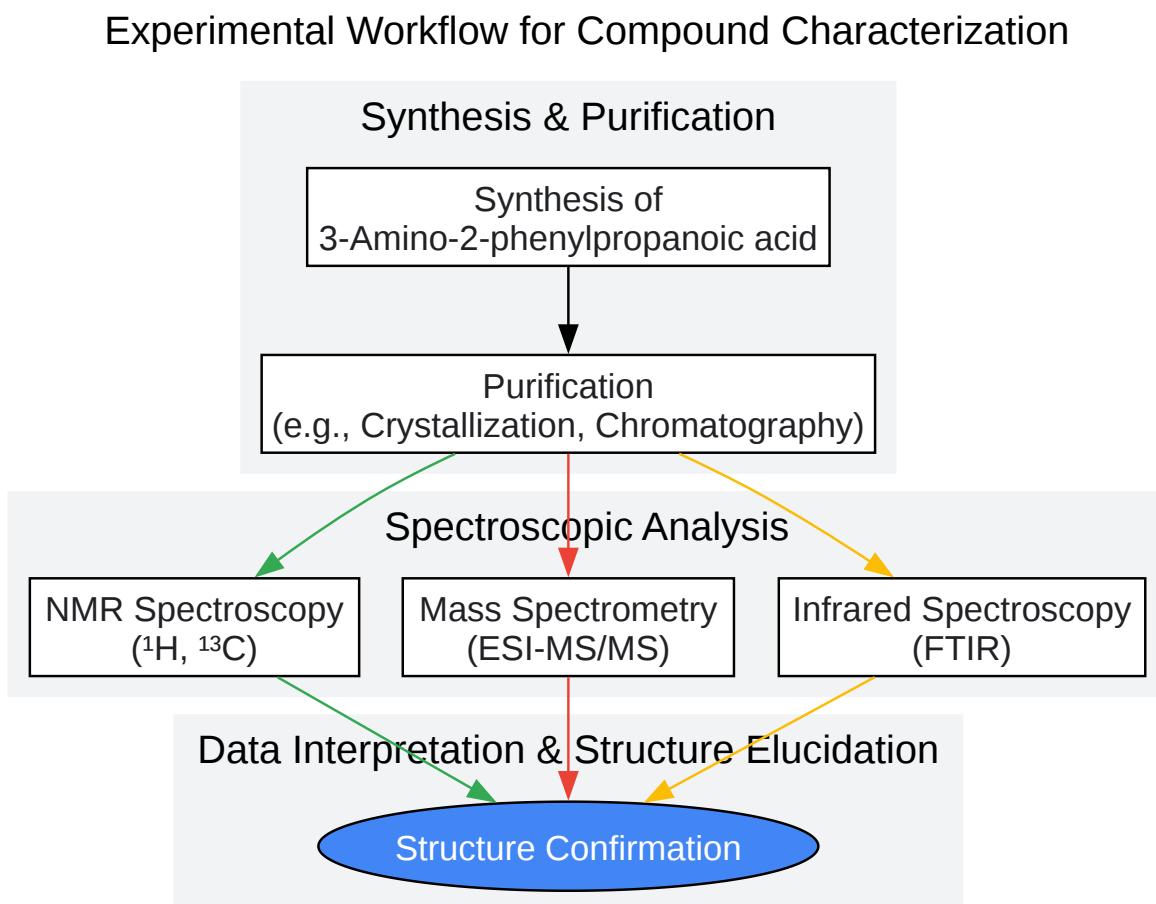
Methodology:

- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.

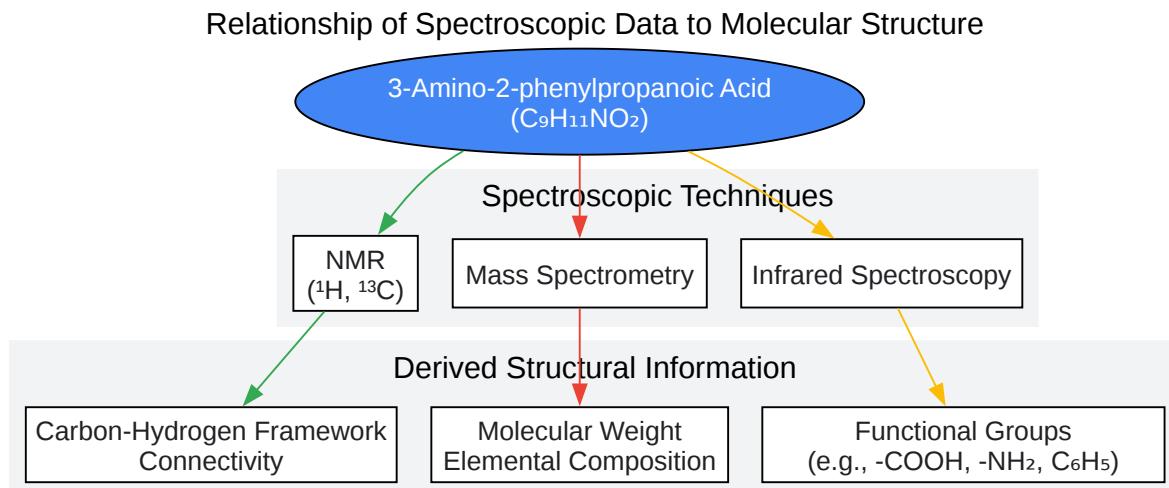
## Visualizations

The following diagrams illustrate the workflow for the characterization of **3-Amino-2-phenylpropanoic acid** and the relationship between the different spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: A diagram showing the relationship between different spectroscopic techniques and the specific structural information they provide for a molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenylalanine [webbook.nist.gov]
- 2. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Characterization of 3-Amino-2-phenylpropanoic Acid: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1253674#spectral-data-for-3-amino-2-phenylpropanoic-acid-characterization>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)